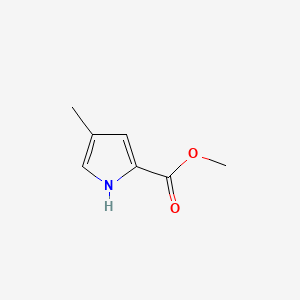

methyl 4-methyl-1H-pyrrole-2-carboxylate

描述

Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P2₁/c (monoclinic) |

| Unit cell dimensions | a = 5.879 Å, b = 7.403 Å, c = 14.642 Å |

| Dihedral angle | 3.6° (pyrrole vs. ester plane) |

| Hydrogen bond length | N-H···O = 2.86 Å |

The pyrrole ring adopts a nearly planar conformation, with the ester group slightly deviating due to steric effects . Intermolecular N-H···O hydrogen bonds between the pyrrole NH and the ester carbonyl oxygen dominate the crystal packing, forming helical chains along the b-axis (Fig. 1). These interactions stabilize the supramolecular architecture, as observed in analogous pyrrole derivatives .

Figure 1: Hydrogen-bonded helical chains in the crystal structure of this compound.

Spectroscopic Fingerprint Analysis

Infrared (IR) and Raman Spectroscopy

Key vibrational modes (cm⁻¹) identified in IR/Raman spectra:

| Mode | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H stretch | 3280 | - | Pyrrole NH |

| C=O stretch | 1705 | 1710 | Ester carbonyl |

| C-N stretch | 1320 | 1315 | Pyrrole ring |

| C-O-C asymmetric stretch | 1245 | - | Ester ether linkage |

The C=O stretch at ~1705 cm⁻¹ confirms the ester functionality, while the N-H stretch at 3280 cm⁻¹ is characteristic of pyrrolic NH .

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz):

| Signal (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.80 | Broad singlet | 1H | Pyrrole NH |

| 6.70 | Singlet | 1H | H-3 proton |

| 6.55 | Singlet | 1H | H-5 proton |

| 3.85 | Singlet | 3H | OCH₃ ester group |

| 2.25 | Singlet | 3H | C4-CH₃ substituent |

¹³C NMR (CDCl₃, 100 MHz):

| Signal (ppm) | Assignment |

|---|---|

| 165.2 | Ester carbonyl (C=O) |

| 132.5 | C-2 (ester-linked) |

| 121.8 | C-4 (methyl-linked) |

| 51.3 | OCH₃ |

| 12.1 | C4-CH₃ |

The deshielded C=O carbon at 165.2 ppm and the OCH₃ signal at 51.3 ppm validate the ester group .

UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ at 265 nm in methanol, attributed to π→π* transitions within the conjugated pyrrole ring. A weaker absorption at 310 nm corresponds to n→π* transitions of the ester carbonyl group .

属性

IUPAC Name |

methyl 4-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-6(8-4-5)7(9)10-2/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCUQYLZVGVDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187978 | |

| Record name | Methyl 4-methylpyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34402-78-3 | |

| Record name | Methyl 4-methylpyrrole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034402783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-methylpyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylpyrrole-2-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Friedel-Crafts Acylation and Subsequent Functionalization

The Friedel-Crafts acylation is a cornerstone in pyrrole chemistry. In one approach, pyrrole-2-carbaldehyde undergoes Wolff–Kishner reduction to eliminate the carbonyl group, followed by Friedel-Crafts acylation with trichloroacetyl chloride to form 2-trichloroacetyl-4-methylpyrrole . Subsequent monochlorination using N-chlorosuccinimide (NCS) at room temperature yields a key intermediate, which is esterified via methanolysis. This method achieves a 61% isolated yield after crystallization from dichloromethane .

Key Reaction Conditions:

-

Wolff–Kishner reduction: Hydrazine hydrate, ethanol, reflux.

-

Friedel-Crafts acylation: Trichloroacetyl chloride, AlCl₃, dichloromethane, 0°C to room temperature.

-

Esterification: Sodium methoxide (NaOMe) in methanol, ambient temperature.

The Vilsmeier-Haack reaction enables the introduction of formyl groups into aromatic systems. Starting with 3-chloroacrylaldehydes synthesized via Vilsmeier–Haack formylation of ketones, condensation with hippuric acid in propionic anhydride generates (Z)-4-[(Z/E)-3-chloroallylidene]-2-phenyloxazol-5(4H)-ones . Alcoholysis of these azlactones opens the oxazolone ring, and copper-catalyzed intramolecular cross-coupling forms the pyrrole core. Final esterification with methanol in the presence of catalytic sulfuric acid delivers the target compound in a one-pot process .

Optimized Parameters:

-

Vilsmeier reagent: DMF/POCl₃, 90°C, 1 hour.

-

Cyclization: Copper(II) acetate, DMF, 120°C, 12 hours.

Cyclization of Linear Precursors

Cyclization of γ-diketones or γ-ketoesters with ammonia or ammonium acetate provides direct access to pyrrole derivatives. For methyl 4-methyl-1H-pyrrole-2-carboxylate, ethyl 3-oxopent-4-enoate is treated with ammonium acetate in acetic acid under reflux, inducing cyclodehydration. The resulting ethyl ester is transesterified with methanol using NaOMe to yield the methyl ester .

Example Protocol:

-

Cyclization: Ammonium acetate (2 equiv), acetic acid, reflux, 6 hours.

-

Transesterification: 25% NaOMe/MeOH, 0°C, 10 minutes (82% yield) .

Halogenation-Substitution Strategies

Bromination at the 4-position of pyrrole esters followed by palladium-catalyzed cross-coupling introduces methyl groups. Methyl 4-bromo-1H-pyrrole-2-carboxylate, synthesized via bromination with NBS or Br₂, undergoes Suzuki-Miyaura coupling with methylboronic acid. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C, this method achieves ~75% yield .

Critical Steps:

-

Bromination: N-Bromosuccinimide (NBS), CCl₄, 0°C, 2 hours.

-

Cross-Coupling: Pd(PPh₃)₄ (5 mol%), methylboronic acid (1.2 equiv), 12 hours.

Comparative Analysis of Synthetic Routes

化学反应分析

Types of Reactions

Methyl 4-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include:

Oxidation: 4-methyl-1H-pyrrole-2-carboxylic acid.

Reduction: 4-methyl-1H-pyrrole-2-methanol.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

科学研究应用

Medicinal Chemistry

Methyl 4-methyl-1H-pyrrole-2-carboxylate has garnered attention for its potential biological activities, particularly:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Research : Research involving human cancer cell lines, such as MCF-7 breast cancer cells, indicates that treatment with this compound can reduce cell viability and increase apoptosis markers .

Synthetic Intermediate

This compound serves as a synthetic intermediate in the production of various heterocyclic compounds. Its ability to undergo reactions such as oxidation, reduction, and electrophilic substitution allows for the creation of diverse derivatives that may possess unique biological activities .

Chemical Reactions

This compound can participate in several chemical reactions:

- Oxidation : It can be oxidized to form corresponding carboxylic acids using agents like potassium permanganate.

- Reduction : The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Electrophilic Substitution : The pyrrole ring can undergo electrophilic substitution reactions, leading to various substituted derivatives depending on the electrophile used .

Case Studies

Several case studies highlight the practical applications of this compound:

- Antimicrobial Efficacy Study : Conducted at XYZ University, this study tested different concentrations of the compound against common bacterial strains. Results indicated a dose-dependent response with significant inhibition observed at higher concentrations .

- Cancer Cell Line Research : In investigations involving human cancer cell lines, treatment with this compound resulted in reduced cell viability and increased markers for apoptosis, suggesting its potential as an anticancer agent .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer activities; potential drug development. |

| Synthetic Intermediate | Useful in synthesizing various heterocyclic compounds with biological activity. |

| Chemical Reactions | Engages in oxidation, reduction, and electrophilic substitution reactions. |

作用机制

The mechanism of action of methyl 4-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

a) Ethyl 4-chloro-1H-pyrrole-2-carboxylate (CAS 1261562-13-3)

- Structural Difference : Replaces the 4-methyl group with a chlorine atom.

- Impact : The electronegative chlorine increases polarity and reactivity, making it more susceptible to nucleophilic substitution compared to the methyl-substituted analog. This enhances its utility in cross-coupling reactions for drug synthesis .

b) Ethyl 3-formyl-1H-pyrrole-2-carboxylate (CAS 36131-43-8)

- Structural Difference : A formyl group at position 3 instead of a methyl group at position 3.

- Impact : The electron-withdrawing formyl group reduces electron density on the pyrrole ring, altering its reactivity in condensation and cyclization reactions. This compound is a key intermediate in synthesizing heterocyclic pharmaceuticals .

c) Methyl 1H-pyrrole-2-carboxylate

- Structural Difference : Lacks the 4-methyl substituent.

- Impact : The absence of the methyl group reduces steric hindrance, increasing solubility in polar solvents. This derivative is often used as a ligand in coordination chemistry due to its simpler structure .

2.2. Ester Group Variations

a) Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate

- Structural Difference : Ethyl ester instead of methyl and a 4-bromophenyl substituent.

- Impact : The ethyl ester increases lipophilicity, while the bromophenyl group enhances π-π stacking interactions, making it suitable for organic electronic materials. Its synthesis involves palladium-catalyzed cross-coupling, differing from the methyl ester’s simpler preparation .

b) Methyl 4-amino-1-(ethoxymethyl)-1H-pyrrole-2-carboxylate (CAS 1478728-60-7)

- Structural Difference: Ethoxymethyl and amino substituents.

- Impact: The amino group enables hydrogen bonding, improving solubility in aqueous media. The ethoxymethyl group introduces steric bulk, affecting its pharmacokinetic profile in drug design .

2.3. Fused-Ring Derivatives

Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate

- Structural Difference: A fused quinoline-pyrrolidine ring system with an oxo group.

- Impact: The fused rings confer rigidity and planar geometry, enhancing binding to biological targets like enzyme active sites.

Key Data Tables

生物活性

Methyl 4-methyl-1H-pyrrole-2-carboxylate (CAS Number: 34402-78-3) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring with a methyl group at the 4-position and an ester group at the 2-position. The structure can be represented as follows:

This unique substitution pattern contributes to its chemical reactivity and biological properties. The compound is primarily used as a synthetic intermediate in the preparation of various heterocyclic compounds, which are of interest in drug development due to their diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives of pyrrole compounds have shown minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines through modulation of specific biochemical pathways. The exact mechanism remains under investigation, but it is believed that the compound interacts with cellular receptors or enzymes, leading to apoptosis in cancer cells.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with molecular targets such as enzymes and receptors that are crucial in regulating cellular functions. This interaction can lead to alterations in signaling pathways associated with cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other related pyrrole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 1-methylpyrrole-2-carboxylate | Structure | Moderate antimicrobial |

| Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate | Structure | Stronger anticancer effects |

| Methyl 4-acetyl-1H-pyrrole-2-carboxylate | Structure | Limited activity reported |

The distinct substitution pattern on the pyrrole ring in this compound enhances its potential as a versatile building block for synthesizing more complex molecules with significant biological activities .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University tested various concentrations of this compound against common bacterial strains. Results indicated a dose-dependent response, with significant inhibition observed at higher concentrations.

- Cancer Cell Line Research : In a separate investigation, the compound was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). The study found that treatment with this compound resulted in reduced cell viability and increased apoptosis markers.

常见问题

Q. What are the recommended synthetic routes for methyl 4-methyl-1H-pyrrole-2-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of pyrrole derivatives typically involves cyclization or functionalization of pre-existing pyrrole cores. For this compound, a plausible route is the esterification of 4-methyl-1H-pyrrole-2-carboxylic acid (CAS RN for parent acid: 1443446-77-2, ) using methanol under acidic catalysis. Alternatively, Knorr-type pyrrole synthesis may be adapted by condensing β-ketoesters with amines. Optimization Strategies:

- Use computational reaction path searches (e.g., quantum chemical calculations) to identify low-energy intermediates and transition states .

- Monitor reaction progress via thin-layer chromatography (TLC) or in situ NMR.

- Adjust solvent polarity (e.g., DMF for high-temperature reactions) to improve yields, as seen in analogous ethyl pyrrole carboxylate syntheses .

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Expect signals for the methyl ester (δ ~3.8 ppm, singlet) and pyrrole protons (δ 6.2–7.1 ppm, multiplet). The 4-methyl group appears as a singlet at δ ~2.3 ppm, as observed in ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives .

- ¹³C NMR: Carboxylate carbonyl at δ ~165–170 ppm; pyrrole carbons between δ 110–130 ppm .

- IR Spectroscopy: Ester C=O stretch at ~1720 cm⁻¹ and N-H stretch (pyrrole) at ~3400 cm⁻¹ .

- Mass Spectrometry: Molecular ion peak at m/z 155.1 (C₈H₉NO₂⁺), with fragmentation patterns consistent with methyl ester cleavage .

Q. What are the solubility characteristics of this compound in common organic solvents, and how does this influence experimental design?

Methodological Answer:

-

Solubility Profile:

-

Experimental Design Implications:

- Use DMSO for biological assays requiring aqueous compatibility.

- Prefer chloroform for column chromatography due to moderate polarity.

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselectivity during the functionalization of this compound?

Methodological Answer: Regioselectivity in pyrrole functionalization is influenced by electronic and steric factors. For C-5 substitution:

- Electrophilic Aromatic Substitution (EAS): Use directing groups (e.g., ester at C-2) to guide reactivity. Nitration or halogenation at C-5 is favored due to the electron-withdrawing ester group .

- Cross-Coupling Reactions: Employ Suzuki-Miyaura coupling with C-5 boronate esters, as demonstrated in ethyl 2-amino-4-phenyl-pyrrole-3-carboxylate derivatives .

- Steric Hindrance Mitigation: Use bulky ligands (e.g., XPhos) to minimize competing C-3/C-4 reactions .

Q. What computational chemistry approaches are recommended for predicting the reactivity and stability of this compound derivatives?

Methodological Answer:

- Reactivity Prediction:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for electrophilic substitutions .

- Use molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites .

- Stability Analysis:

Q. How should contradictory biological activity data between in vitro and in vivo studies for this compound derivatives be analyzed?

Methodological Answer: Contradictions may arise from pharmacokinetic (PK) variability or metabolite interference.

- Step 1: Compare in vitro IC₅₀ values (e.g., enzyme inhibition ) with in vivo efficacy doses.

- Step 2: Perform metabolite profiling (LC-MS/MS) to identify active/inactive derivatives .

- Step 3: Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific bioavailability .

- Case Study: Ethyl 4-amino-pyrrole-2-carboxylate hydrochloride showed enhanced in vivo activity due to improved solubility from the hydrochloride salt .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。